4-(Oxoundecen-1-yl)morpholine
Description
4-(Oxoundecen-1-yl)morpholine is a morpholine derivative characterized by an oxoundecenyl substituent attached to the morpholine ring. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) confers polarity and hydrogen-bonding capacity, while the oxoundecenyl chain (an 11-carbon unsaturated alkyl group with a ketone moiety) likely enhances lipophilicity and influences molecular interactions. This combination may render the compound suitable for applications in medicinal chemistry or materials science, though its specific biological or physicochemical properties require further investigation .
Properties
CAS No. |
27236-35-7 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
(E)-1-morpholin-4-ylundec-1-en-3-one |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-15(17)9-10-16-11-13-18-14-12-16/h9-10H,2-8,11-14H2,1H3/b10-9+ |
InChI Key |
DVSMNBSDFMYNJH-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)/C=C/N1CCOCC1 |
Canonical SMILES |
CCCCCCCCC(=O)C=CN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxoundecen-1-yl)morpholine typically involves the reaction of morpholine with an appropriate oxoundecenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4-(Oxoundecen-1-yl)morpholine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Oxoundecen-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxoundecenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-(Oxoundecen-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxoundecen-1-yl)morpholine involves its interaction with specific molecular targets. The oxoundecenyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Morpholine derivatives vary widely based on substituents attached to the nitrogen or oxygen atoms. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Length and Flexibility : The oxoundecenyl chain in 4-(Oxoundecen-1-yl)morpholine provides a flexible, lipophilic tail, contrasting with rigid cyclic substituents (e.g., cyclopentenyl or phenyl groups). This flexibility may enhance interactions with hydrophobic protein pockets .
- Functional Groups : The ketone in the oxoundecenyl group offers a site for further chemical modification (e.g., reduction to alcohols or formation of hydrazones), similar to the formyl group in 4-(4-Formylphenyl)morpholine .
- In contrast, the oxoundecenyl group’s electron-rich ketone may participate in hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
